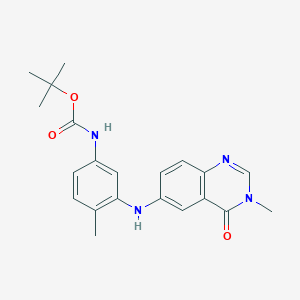

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline

Overview

Description

6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline, also known as Boc-protected quinazoline, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development.

Scientific Research Applications

Metabolic Pathways in Antimalarial Agents:

- The study by Strother et al. (1981) delved into the metabolism of 8-aminoquinoline antimalarial agents, highlighting the complexity of metabolic pathways and the formation of potentially toxic metabolic products. This research emphasizes the intricate balance between therapeutic efficacy and potential toxicity in the development of antimalarial compounds, possibly informing the research and development of similar compounds like 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline (Strother, Fraser, Allahyari, & Tilton, 1981).

Food-derived Heterocyclic Amines in Breast Cancer:

- Snyderwine (1994) explored the role of food-derived heterocyclic amines (HAs) in breast cancer, noting that certain HAs formed in cooked meats may act as etiologic agents in human breast cancer. This could have implications for the study of compounds like 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline in terms of their interaction with biological systems and their potential mutagenic or carcinogenic effects (Snyderwine, 1994).

Hemolytic Effect of Primaquine and Related Compounds:

- Beutler (1959) reviewed the hemolytic effects of 8-aminoquinoline compounds, including primaquine, on individuals with certain genetic deficiencies. The study's insights into the relationship between chemical structure and hemolytic activity could be crucial for understanding the safety profile of structurally related compounds, including 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline (Beutler, 1959).

BODIPY-based Materials in OLEDs:

- The study by Squeo and Pasini (2020) on BODIPY-based materials in OLEDs presents a broader perspective on the utility of complex organic compounds in electronic and optoelectronic applications. While not directly related to 6-(5-(Boc-amino)-2-methylphenylamino)-3-methyl-4-oxo-3,4-dihydroquinazoline, it demonstrates the potential for complex organic molecules in high-tech applications (Squeo & Pasini, 2020).

Mechanism of Action

Target of Action

It’s known that boc-protected amines are commonly used in peptide synthesis . The Boc group is stable towards most nucleophiles and bases , suggesting that the compound might interact with proteins or enzymes in the body.

Mode of Action

The compound contains a Boc-protected amine group, which is a common feature in many bioactive molecules . The Boc group can be cleaved under anhydrous acidic conditions , which might occur in certain cellular environments. This could potentially lead to the release of the active molecule that interacts with its target.

Biochemical Pathways

Boc-protected amines are often used in the preparation of intramolecular linking agents , which suggests that the compound might be involved in the modification of proteins or other biomolecules.

Pharmacokinetics

For instance, the Boc group is known to be stable under various conditions , which could potentially enhance the compound’s stability and bioavailability.

Result of Action

Given that boc-protected amines are often used in peptide synthesis , the compound might play a role in the modification of proteins or other biomolecules, potentially altering their function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group can be cleaved under anhydrous acidic conditions , suggesting that the compound’s action might be influenced by the pH and hydration status of its environment. Furthermore, the compound’s action might also be influenced by the presence of certain enzymes or other biomolecules that can interact with the Boc group .

properties

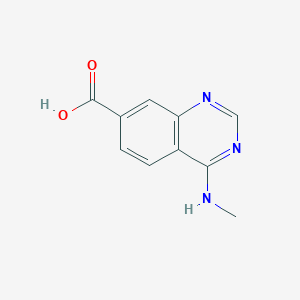

IUPAC Name |

tert-butyl N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-13-6-7-15(24-20(27)28-21(2,3)4)11-18(13)23-14-8-9-17-16(10-14)19(26)25(5)12-22-17/h6-12,23H,1-5H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLQGIXUAAUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC2=CC3=C(C=C2)N=CN(C3=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B2429264.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2429267.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)

![N-benzyl-2-(4-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)acetamide](/img/structure/B2429272.png)